molecular formula C12H10N2O4 B12320902 N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

Cat. No.: B12320902
M. Wt: 246.22 g/mol
InChI Key: NTMZQUDDBRMXGA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide is a compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide typically involves the reaction of benzamide with a furan derivative under specific conditions. One common method involves the use of a furan-2-carboxylic acid derivative, which is reacted with benzamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide stands out due to its unique combination of a furan ring and a benzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

InChI

InChI=1S/C12H10N2O4/c13-10(9-8(15)6-18-12(9)17)14-11(16)7-4-2-1-3-5-7/h1-5,15H,6H2,(H2,13,14,16)

InChI Key

NTMZQUDDBRMXGA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C(=N)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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